molecular formula C11H16ClNO2 B13123986 Ethyl 4-(methylaminomethyl)benzoate;hydrochloride

Ethyl 4-(methylaminomethyl)benzoate;hydrochloride

Cat. No.: B13123986
M. Wt: 229.70 g/mol
InChI Key: NJVXJJHGDGFFTR-UHFFFAOYSA-N
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Description

Ethyl 4-(methylaminomethyl)benzoate;hydrochloride is a chemical compound that belongs to the class of amino acid esters. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(methylaminomethyl)benzoate;hydrochloride can be synthesized through an esterification reaction. The process involves the reaction of 4-(methylaminomethyl)benzoic acid with ethanol in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylaminomethyl)benzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(methylaminomethyl)benzoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(methylaminomethyl)benzoate;hydrochloride involves its interaction with specific molecular targets. The compound acts as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Biological Activity

Ethyl 4-(methylaminomethyl)benzoate;hydrochloride, also known as a derivative of benzoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of a benzoate moiety substituted with a methylaminomethyl group. Its hydrochloride form enhances solubility, making it suitable for biological assays. The compound is characterized by its ability to interact with various biological targets, influencing multiple signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Interaction : The compound may modulate the activity of enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.
  • Receptor Binding : It has been shown to bind to various receptors, potentially influencing neurotransmission and inflammatory responses .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Exhibits properties that may reduce inflammation in cellular models.
Anticancer Potential activity against certain cancer cell lines has been reported.
Neurotransmission May affect neurotransmitter release and uptake, influencing neurological functions.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential as an anti-inflammatory agent in conditions such as arthritis .
  • Anticancer Activity :
    In a series of experiments involving various cancer cell lines, the compound showed selective cytotoxicity. For instance, it was found to induce apoptosis in MCF7 breast cancer cells at concentrations above 10 µM, as measured by flow cytometry .
  • Neuroprotective Properties :
    Research indicated that this compound could enhance neuronal survival in models of oxidative stress, suggesting its potential use in neurodegenerative diseases .

Table 1: Biological Activity Assay Results

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)10Induction of apoptosis
RAW264.7 (Macrophage)15Inhibition of cytokine release
SH-SY5Y (Neuronal)12Protection against oxidative stress

Table 2: Structure-Activity Relationship (SAR)

Compound Variant Biological Activity Remarks
Ethyl 4-(methylaminomethyl)benzoateModerate anti-inflammatory activityEffective at higher concentrations
Ethyl 4-(dimethylaminomethyl)benzoateEnhanced anticancer propertiesMore potent than the parent compound

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

ethyl 4-(methylaminomethyl)benzoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-3-14-11(13)10-6-4-9(5-7-10)8-12-2;/h4-7,12H,3,8H2,1-2H3;1H

InChI Key

NJVXJJHGDGFFTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNC.Cl

Origin of Product

United States

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